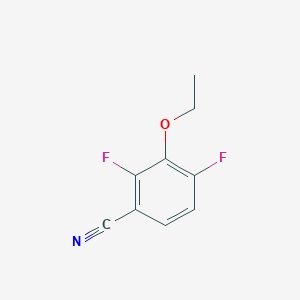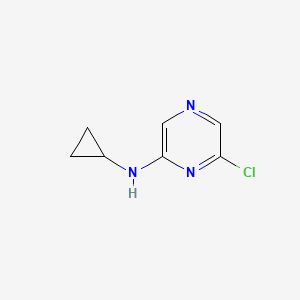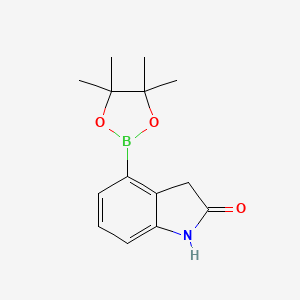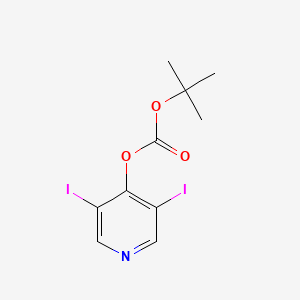
2-Methyl-4-propoxybenzaldehyde
Übersicht
Beschreibung
“2-Methyl-4-propoxybenzaldehyde” is a chemical compound with the molecular formula C11H14O2. It has a molecular weight of 178.23 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h4-5,7-8H,3,6H2,1-2H3 .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Substituted benzaldehydes, including compounds similar to 2-Methyl-4-propoxybenzaldehyde, have been utilized in catalytic processes. For example, the selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation represents a key methodology in the synthesis of substituted 2-bromobenzaldehydes. This approach showcases the utility of substituted benzaldehydes in facilitating specific transformations that are valuable in organic synthesis (Dubost et al., 2011).
Synthesis of Aromatic Aldehydes
The synthesis of aromatic aldehydes from benzyl alcohols through copper-catalyzed oxidation in water at room temperature demonstrates the flexibility of substituted benzaldehydes in organic synthesis. This method emphasizes the importance of environmentally friendly reactions, showcasing high yields and broad substrate scope, including the production of derivatives similar to this compound (Wu et al., 2016).
Material Science Applications
In material science, substituted benzaldehydes have been used to create functional materials. The synthesis of polymer-supported copper catalysts for the selective oxidation of phenols to hydroxybenzaldehydes and benzoquinones highlights the role of such compounds in developing new materials with specific chemical functionalities (Takaki et al., 2002).
Biologically Active Compounds
The development of biologically active compounds through the synthesis of Schiff bases from benzaldehydes illustrates the potential of these compounds in medicinal chemistry. The coordination of these Schiff bases with metal ions to enhance their bioactivity against various pathogens underscores the significance of substituted benzaldehydes in creating therapeutic agents (Sumrra et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h4-5,7-8H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTVGFZUHDIYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
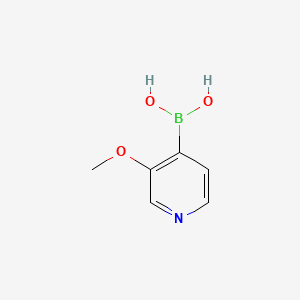
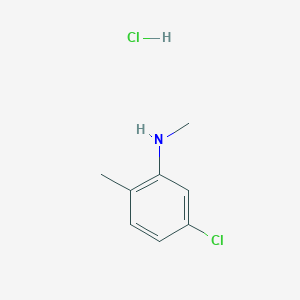
![Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1462902.png)
![Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B1462903.png)


![7-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1462906.png)


